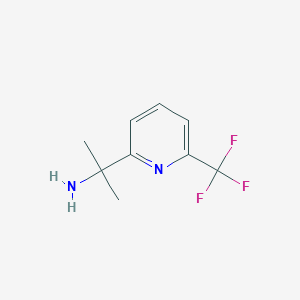

2-(6-(Trifluorométhyl)pyridin-2-yl)propan-2-amine

Vue d'ensemble

Description

“2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine” is a chemical compound with the molecular formula C6H5F3N2 . It is also known as 6-(Trifluoromethyl)-2-pyridinamine . This compound is an important ingredient for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of this compound involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in its structure . The optimal structure of the pyridine group was found to be 5-CF3 .Chemical Reactions Analysis

The chemical reactions involving this compound are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in its structure . These distinctive physical-chemical properties are thought to bestow many of the observed properties in this class of compounds .Applications De Recherche Scientifique

Applications en Agrochimie

Les trifluorométhylpyridines, telles que la « 2-(6-(Trifluorométhyl)pyridin-2-yl)propan-2-amine », sont des motifs structurels clés dans les ingrédients agrochimiques actifs . Elles sont principalement utilisées pour protéger les cultures contre les ravageurs . Le fluazifop-butyl a été le premier dérivé introduit sur le marché agrochimique, et depuis lors, plus de 20 nouveaux dérivés ont acquis des noms communs ISO .

Applications Pharmaceutiques

Les trifluorométhylpyridines trouvent également des applications dans l'industrie pharmaceutique . Cinq produits pharmaceutiques contenant la partie trifluorométhylpyridine ont obtenu l'autorisation de mise sur le marché, et de nombreux candidats sont actuellement en cours d'essais cliniques .

Applications Vétérinaires

Dans l'industrie vétérinaire, deux produits contenant la partie trifluorométhylpyridine ont obtenu l'autorisation de mise sur le marché .

Synthèse de Produits de Protection des Cultures

Parmi les dérivés de la trifluorométhylpyridine, la 2,3-dichloro-5-(trifluorométhyl)-pyridine (2,3,5-DCTF) est utilisée comme intermédiaire chimique pour la synthèse de plusieurs produits de protection des cultures .

Chimie Supramoléculaire

La bis(pyridin-2-yl)amine (dpa) et ses dérivés, qui peuvent être synthétisés à partir de « this compound », sont largement appliqués en chimie supramoléculaire .

Catalyse

Ces composés sont également utilisés en catalyse .

Détection Ionique

Les ligands à base de bis(pyridin-2-yl)amine sont utilisés dans la détection ionique .

Propriétés Luminescentes

Les complexes métalliques de ligands à base de bis(pyridin-2-yl)amine présentent des propriétés luminescentes .

Mécanisme D'action

Mode of Action

Related compounds, like pyrimidinamine derivatives, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that it affects the electron transport chain in the mitochondria .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that it leads to cell death by disrupting energy production .

Orientations Futures

The demand for trifluoromethylpyridine (TFMP) derivatives, which include this compound, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds .

Analyse Biochimique

Biochemical Properties

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis

Cellular Effects

The effects of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the production of neurotransmitters in peripheral sensory trigeminal nerves . This indicates its potential role in modulating pain signaling pathways and other neurological functions.

Molecular Mechanism

At the molecular level, 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as collagen prolyl-4-hydroxylase . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can maintain its inhibitory effects on collagen production over extended periods . Long-term exposure may lead to changes in cellular function, which need to be carefully monitored in both in vitro and in vivo studies.

Propriétés

IUPAC Name |

2-[6-(trifluoromethyl)pyridin-2-yl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2/c1-8(2,13)6-4-3-5-7(14-6)9(10,11)12/h3-5H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWJCFHMVIPNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721318 | |

| Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192356-25-4 | |

| Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]thiazol-2-yl)butan-1-amine](/img/structure/B1465950.png)

![2-[Benzyl(2-methylprop-2-EN-1-YL)amino]ethan-1-OL](/img/structure/B1465954.png)

![N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465955.png)

![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1465956.png)

![N,N-Diallyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465958.png)

![7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1465960.png)

![(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/no-structure.png)